molecular formula C15H22O4 B1227965 Carolenalin CAS No. 38769-25-4

Carolenalin

Cat. No.: B1227965
CAS No.: 38769-25-4
M. Wt: 266.33 g/mol
InChI Key: XXFLOPBDRWUQBW-SEWJKWIKSA-N
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Description

Carolenalin is a bioactive guaianolide sesquiterpene lactone isolated from Helenium autumnale L., a plant within the Asteraceae family, traditionally used for its medicinal properties . Structurally, it belongs to a class of compounds characterized by a bicyclic sesquiterpene backbone fused with a lactone ring, which is critical for its biological activity. This compound has been studied for its anti-tumor and cytotoxic properties, likely mediated through interactions with cellular macromolecules such as DNA or enzymes involved in inflammation and apoptosis . Its isolation process involves chromatographic techniques (e.g., thin-layer chromatography) and chemical derivatization, as described in synthetic pathways yielding monoacetate and diacetate derivatives .

Properties

CAS No.

38769-25-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aR,5aS,7R,8S,8aR,9aR)-7,8-dihydroxy-1,5,8-trimethyl-1,3a,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-4-12-10(8(2)14(17)19-12)5-11-9(7)6-13(16)15(11,3)18/h4,8-13,16,18H,5-6H2,1-3H3/t8?,9-,10-,11-,12+,13-,15+/m1/s1

InChI Key

XXFLOPBDRWUQBW-SEWJKWIKSA-N

SMILES

CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C

Isomeric SMILES

CC1[C@H]2C[C@@H]3[C@H](C[C@H]([C@@]3(C)O)O)C(=C[C@@H]2OC1=O)C

Canonical SMILES

CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C

Synonyms

carolenalin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carolenalin can be synthesized through several synthetic routes, often involving the cyclization of precursor molecules. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Helenium autumnale L. using solvents like ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Carolenalin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

Carolenalin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Carolenalin shares structural and functional similarities with other guaianolides and sesquiterpene lactones from H. autumnale. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Structural Features Key Spectral Data (NMR) Biological Activities
This compound (1) Bicyclic guaianolide with lactone ring; ester substituents at specific positions Vinyl protons (C-18) as singlet (δ 6.25 ppm); ester carbonyl signals (δ 170–175 ppm) Anti-tumor, cytotoxic, potential enzyme inhibition
Carolenin (13) α,δ-unsaturated ester group; similar backbone to this compound Vinyl protons (C-18) as singlet (δ 6.30 ppm); nearly identical signals to this compound Comparable anti-tumor activity; enhanced reactivity due to unsaturated ester
Dihydroflorilenalin Saturated lactone ring; reduced double bonds Absence of vinyl proton signals; shifted lactone carbonyl (δ 165–170 ppm) Reduced cytotoxicity; potential anti-inflammatory effects
4-O-Tigloyl-11,13-Dihydroautumnolide Tigloyl ester substituent; saturated C-11 and C-13 positions Tigloyl methyl groups (δ 1.75 ppm); modified lactone ring signals Selective cytotoxicity; improved metabolic stability

Key Comparative Insights:

Dihydroflorilenalin lacks conjugated double bonds, reducing its reactivity and anti-tumor potency compared to this compound . The tigloyl group in 4-O-tigloyl-11,13-dihydroautumnolide improves lipophilicity, which may enhance membrane permeability and bioavailability .

Biological Activity: this compound and carolenin exhibit stronger anti-tumor effects than dihydroflorilenalin, underscoring the importance of unsaturated bonds and ester groups in cytotoxicity . Derivatives like this compound monoacetate show altered solubility profiles, suggesting tunability for pharmaceutical formulations .

Synthetic and Analytical Considerations :

  • NMR data (e.g., vinyl proton singlet in carolenin) provide critical fingerprints for distinguishing analogs .
  • Hydrolysis of carolenin’s ester group yields structurally simpler compounds with diminished activity, highlighting the functional role of ester moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carolenalin
Reactant of Route 2
Carolenalin

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